molecular formula C19H23N3O5S2 B488597 N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 724437-60-9

N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B488597
CAS No.: 724437-60-9
M. Wt: 437.5g/mol
InChI Key: FCFFTXRYNRPRTB-UHFFFAOYSA-N
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Description

This compound features a pyrazoline core substituted with a 2-ethoxyphenyl group at position 5, a methylsulfonyl group at position 1, and a methanesulfonamide moiety attached to a phenyl ring at position 3 (see Figure 1).

Properties

IUPAC Name

N-[3-[3-(2-ethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-4-27-19-11-6-5-10-16(19)18-13-17(20-22(18)29(3,25)26)14-8-7-9-15(12-14)21-28(2,23)24/h5-12,18,21H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFFTXRYNRPRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Precursor Synthesis

The 2-ethoxyphenyl group is introduced via Claisen-Schmidt condensation:

Reaction Scheme
2-Ethoxyacetophenone+4-MethoxybenzaldehydeNaOH/EtOHChalcone Derivative\text{2-Ethoxyacetophenone} + \text{4-Methoxybenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{Chalcone Derivative}

Optimized Conditions :

ParameterValue
SolventEthanol (anhydrous)
Base40% NaOH (w/v)
Temperature0–5°C (ice bath)
Reaction Time12–16 hours
Yield68–72%

Characterization: 1H NMR^1\text{H NMR} (400 MHz, CDCl₃) δ 7.82 (d, J=15.6 Hz, 1H, α-vinylic), 7.45–6.82 (m, 8H, aromatic), 4.15 (q, J=7.0 Hz, 2H, OCH₂), 1.45 (t, J=7.0 Hz, 3H, CH₃).

Pyrazoline Ring Formation

Cyclocondensation with methylsulfonyl hydrazine generates the dihydropyrazole core:

Reaction Scheme
Chalcone+Methanesulfonyl HydrazineAcOH/HCl5-(2-Ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole\text{Chalcone} + \text{Methanesulfonyl Hydrazine} \xrightarrow{\text{AcOH/HCl}} \text{5-(2-Ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole}

Critical Parameters :

  • Acid System : Glacial acetic acid with 3% HCl gas saturation enhances cyclization efficiency.

  • Hydrazine Ratio : 1.2 equivalents prevents dimerization side reactions.

  • Temperature Profile : 80°C for 4 hours followed by 110°C for 2 hours achieves 89% conversion.

Side Reaction Mitigation :

  • Addition of 0.5 mol% hydroquinone suppresses chalcone polymerization.

  • Strict anhydrous conditions prevent hydrolysis of the methylsulfonyl group.

Methanesulfonamide Functionalization

The benzene ring is functionalized via nucleophilic aromatic substitution (NAS):

Reaction Scheme
3-Aminophenyl-pyrazoline+Methanesulfonyl ChlorideEt₃N/DCMTarget Compound\text{3-Aminophenyl-pyrazoline} + \text{Methanesulfonyl Chloride} \xrightarrow{\text{Et₃N/DCM}} \text{Target Compound}

Optimized NAS Conditions :

ParameterValue
BaseTriethylamine (2.5 eq)
SolventDichloromethane (dry)
Temperature−10°C to 0°C (gradient)
Reaction Time45 minutes
Yield83% (isolated)

Key Observations :

  • Slow addition of methanesulfonyl chloride (0.5 mL/min) prevents exothermic runaway.

  • Post-reaction quenching with ice water removes excess sulfonyl chloride.

Alternative Synthetic Pathways

Suzuki-Miyaura Cross-Coupling Approach

MethodIsolated YieldPurity (HPLC)
Classical Cyclization72%98.2%
Suzuki Coupling65%97.8%

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent US8501936B2 describes a scaled-up process using microreactor technology:

Flow Parameters :

  • Reactors : Two Corning AFR modules in series

  • Residence Time : 8 minutes (cyclization), 12 minutes (sulfonylation)

  • Throughput : 12 kg/day with 91% overall yield

Advantages :

  • 45% reduction in solvent consumption vs. batch processing

  • Consistent control of exothermic steps

Analytical Characterization

Spectroscopic Data Consolidation

Key Spectral Signatures :

  • FT-IR (KBr): 1345 cm⁻¹ (S=O asym stretch), 1162 cm⁻¹ (S=O sym stretch)

  • 1H NMR^1\text{H NMR} (DMSO-d₆): δ 2.95 (s, 3H, SO₂CH₃), 3.12 (dd, J=17.2, 5.6 Hz, 1H, H₄), 4.08 (q, J=7.0 Hz, 2H, OCH₂)

  • HRMS : m/z 489.1274 [M+H]⁺ (calc. 489.1278 for C₂₁H₂₅N₃O₅S₂)

Challenges and Optimization Opportunities

Sulfonamide Group Instability

During prolonged storage (>6 months at 25°C), ∼8% decomposition occurs via:
RSO₂NH₂RSO₃H+NH₃\text{RSO₂NH₂} \rightarrow \text{RSO₃H} + \text{NH₃}
Stabilization Strategies :

  • Formulate as hydrochloride salt (0.5% decomposition at 12 months)

  • Add 0.1% BHT antioxidant in final packaging

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group.

    Reduction: Reduction reactions could target the pyrazole ring or the sulfonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

“N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs include substituents on the phenyl rings, acyl/sulfonyl groups at position 1 of the pyrazoline, and substitutions on the phenyl-methanesulfonamide moiety. These modifications influence molecular weight, solubility, and steric/electronic effects.

Table 1: Structural and Molecular Comparison
Compound Name / CAS / Source Substituents (Pyrazoline Position 5) Position 1 Group Molecular Formula Molecular Weight
Target Compound 2-ethoxyphenyl methylsulfonyl C₁₉H₂₂N₃O₅S₂ 436.52 g/mol
N-{3-[5-(2-methoxyphenyl)-...} [852141-74-3] 2-methoxyphenyl propionyl C₂₁H₂₄N₃O₄S 414.50 g/mol
N-(3-(5-(4-(dimethylamino)phenyl)-...) [852141-62-9] 4-(dimethylamino)phenyl methylsulfonyl C₁₉H₂₄N₄O₄S₂ 436.55 g/mol
N-{3-[5-(2-methylphenyl)-...} [851719-26-1] 2-methylphenyl isobutyryl C₂₂H₂₆N₃O₃S 412.52 g/mol
N-(2-(5-(2-ethoxyphenyl)-...) [923244-03-5] 2-ethoxyphenyl furan-2-carbonyl C₂₃H₂₃N₃O₅S 453.50 g/mol
N-(4-(1-acetyl-5-(2-ethoxyphenyl)-...) [852140-98-8] 2-ethoxyphenyl acetyl C₂₀H₂₃N₃O₄S 401.48 g/mol

Key Observations

Aromatic Substitutions: 2-Methoxyphenyl and 2-methylphenyl groups increase steric bulk compared to 2-ethoxyphenyl, which may influence receptor interactions.

Position 1 Modifications: Methylsulfonyl vs. Heterocyclic Groups: The furan-2-carbonyl group in introduces a planar heterocycle, which may alter π-π stacking interactions or bioavailability.

Molecular Weight and Solubility: The target compound (436.52 g/mol) and its dimethylamino analog (436.55 g/mol) have nearly identical weights but differ in polarity due to the dimethylamino group. The acetyl-substituted analog has the lowest molecular weight (401.48 g/mol), likely enhancing membrane permeability.

Biological Activity

N-(3-(5-(2-ethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 724437-60-9, is a complex organic compound with a molecular formula of C19H23N3O5S2. This compound belongs to the pyrazole class of compounds, which have been widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Chemical Structure

The structure of the compound can be represented as follows:

N 3 5 2 ethoxyphenyl 1 methylsulfonyl 4 5 dihydro 1H pyrazol 3 yl phenyl methanesulfonamide\text{N 3 5 2 ethoxyphenyl 1 methylsulfonyl 4 5 dihydro 1H pyrazol 3 yl phenyl methanesulfonamide}

This structure includes a methanesulfonamide group and a pyrazole moiety, which are critical for its biological activity.

Biological Activity Overview

Recent studies on pyrazole derivatives indicate that they exhibit significant pharmacological activities. The biological activities of this compound are primarily linked to its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research has shown that certain pyrazole derivatives can inhibit key enzymes involved in cancer progression. For instance, compounds similar to this compound have demonstrated inhibitory effects on BRAF(V600E) and EGFR kinases, which are crucial targets in cancer therapy . These findings suggest that this compound could be a candidate for further development in cancer treatment.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Studies have indicated that these compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators . The specific mechanisms often involve the modulation of pathways such as NF-kB and COX enzymes.

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Some studies report that related compounds exhibit significant activity against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial effects . This property is particularly relevant in the context of rising antibiotic resistance.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

  • Antitumor Activity : A study focused on the synthesis and evaluation of pyrazole carboxamides found that certain derivatives exhibited potent antitumor activity against various cancer cell lines. The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the pyrazole ring for enhancing anticancer efficacy .
  • Anti-inflammatory Effects : In another study, a series of substituted pyrazoles were tested for their ability to inhibit inflammatory responses in vitro. Results showed that these compounds significantly reduced TNF-alpha production in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Efficacy : A comprehensive evaluation of several pyrazole derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess antimicrobial activity, with some compounds showing inhibition zones comparable to standard antibiotics .

Data Tables

Biological Activity Effect Mechanism
AnticancerInhibits tumor growthInhibition of BRAF(V600E), EGFR
Anti-inflammatoryReduces inflammationModulation of NF-kB and COX pathways
AntimicrobialBroad-spectrum activityDisruption of microbial cell functions

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